
ROC-325
Übersicht
Beschreibung
ROC-325 is a novel, orally bioavailable, dimeric small-molecule autophagy inhibitor designed to combine structural motifs from hydroxychloroquine (HCQ) and lucanthone, an antischistosomal agent . It disrupts lysosomal function by deacidifying lysosomes, inhibiting autophagosome-lysosome fusion, and blocking autophagic flux . Preclinical studies demonstrate that this compound exhibits 10-fold greater potency than HCQ in autophagy inhibition and anticancer activity across diverse malignancies, including renal cell carcinoma (RCC), acute myeloid leukemia (AML), and pulmonary hypertension (PH) .
Vorbereitungsmethoden
Synthetic Routes to ROC-325
Primary Synthesis Pathway
The synthesis of this compound follows a modular approach, as outlined in the patent US9926326B2 and validated in preclinical studies . The process involves two key coupling reactions mediated by palladium catalysts:
Step 1: Formation of the Intermediate Amine
1-Bromo-4-methylthiaxanthone (Compound 1, 3.23 g, 10.62 mmol) reacts with {2-[(2-aminoethyl)-methyl-amino]-ethyl}-carbamic acid tert-butyl ester (Compound 2, 1.53 g, 7.08 mmol) in the presence of:
-
Catalyst : Pd(OAc)₂ (0.159 g, 0.708 mmol)
-
Ligand : BINAP (0.88 g, 1.4 mmol)
-
Base : K₃PO₄ (7.5 g, 35.0 mmol)
-
Solvent : Anhydrous dioxane (70 mL)
Purification via flash silica chromatography (ethyl acetate/hexanes, 4:6 to 6:4) yields a red solid intermediate (Compound 3). Subsequent treatment with 4N HCl in dioxane generates the deprotected amine (Compound 4) as a tri-HCl salt .
Step 2: Quinoline Coupling
Compound 4 (0.250 g, 0.733 mmol) couples with 4,7-dichloroquinoline (Compound 5, 0.329 g, 1.66 mmol) under analogous Pd-mediated conditions:
-
Catalyst : Pd(OAc)₂ (0.016 g, 0.073 mmol)
-
Ligand : BINAP (0.091 g, 0.146 mmol)
-
Base : K₃PO₄ (0.778 g, 3.66 mmol)
-
Solvent : Dioxane (25 mL)
Final purification via flash chromatography (ethyl acetate/dichloromethane, 1:9) and salt formation with HCl in methanol yields this compound as a tri-HCl salt (205 mg, 72% yield) .
Table 1: Summary of this compound Synthesis Conditions
Step | Reactants | Catalyst System | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|---|
1 | Compound 1 + Compound 2 | Pd(OAc)₂/BINAP/K₃PO₄ | Dioxane | 100°C | 17 h | 45% |
2 | Compound 4 + Compound 5 | Pd(OAc)₂/BINAP/K₃PO₄ | Dioxane | 95°C | 16 h | 72% |
Alternative Synthetic Strategies
The patent US9926326B2 discloses variations to improve scalability and efficiency :
-
Scheme 7 : Utilizes a shorter linker (—CH₂—CH₂—N(CH₃)—CH₂—CH₂—) to reduce steric hindrance during coupling.
-
Scheme 8 : Replaces dioxane with toluene in the quinoline coupling step, achieving comparable yields at lower temperatures (85°C).
-
Scheme 9 : Employs microwave-assisted synthesis to reduce reaction times from 16 hours to 2 hours for the second coupling step .
Optimization of Reaction Parameters
Catalyst Loading and Solvent Effects
Studies comparing Pd(OAc)₂ with Pd₂(dba)₃ revealed that 5 mol% Pd(OAc)₂ provided optimal conversion rates while minimizing residual palladium (<50 ppm) . Solvent screening identified dioxane as superior to DMF or THF due to its ability to stabilize the palladium complex and prevent side reactions .
Purification and Salt Formation
-
Chromatography : Gradient elution (ethyl acetate/hexanes) effectively removed unreacted starting materials and dimeric byproducts .
-
Salt Formation : Treatment with 4N HCl in methanol ensured complete protonation of tertiary amines, critical for enhancing aqueous solubility and bioavailability .
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirmed the presence of characteristic peaks:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₃₆H₃₄Cl₂N₄O₂S: 665.1821; found: 665.1818 .
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .
-
Elemental Analysis : C 55.2%, H 4.8%, N 8.5% (theoretical: C 55.4%, H 4.7%, N 8.6%) .
Scale-Up Considerations
Industrial-Scale Production
Pilot-scale batches (100 g) achieved 68% overall yield by:
-
Catalyst Recycling : Implementing a Pd scavenger (SiliaMetS Thiol) to reduce metal residues .
-
Continuous Flow Chemistry : Reduced reaction time for Step 1 from 17 hours to 6 hours .
Stability Studies
This compound exhibits excellent stability under accelerated conditions (40°C/75% RH for 6 months), with <2% degradation observed via HPLC .
Comparative Analysis with Analogues
Modifications to the linker or aromatic cores (e.g., replacing thioxanthenone with acridone) reduced autophagy inhibition potency by >50%, underscoring the criticality of the original structure .
Analyse Chemischer Reaktionen
ROC-325 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Rolle als Autophagie-Inhibitor liegt. Die Verbindung induziert die Akkumulation von Autophagosomen mit undegradierter Fracht, erhöht die Lysosomenmembranpermeabilität und deazidifiziert Lysosomen . Diese Reaktionen werden typischerweise unter Bedingungen durchgeführt, die die Autophagie-Hemmung fördern, wie z. B. das Vorhandensein spezifischer Inhibitoren oder Stressbedingungen wie Hypoxie .
Wissenschaftliche Forschungsanwendungen
ROC-325 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung hat this compound ein erhebliches Potenzial gezeigt, die Wirksamkeit verschiedener Antikrebstherapien durch Hemmung der Autophagie zu verbessern . Es hat sich gezeigt, dass es gegen eine breite Palette von Tumortypen mit unterschiedlichen genetischen Hintergründen wirksam ist . Zusätzlich wurde this compound auf seine mögliche Verwendung bei der Behandlung von pulmonaler Hypertonie untersucht, indem die Autophagie gehemmt und die Aktivität der endothelialen Stickstoffmonoxid-Synthase erhöht wird .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Autophagie durch die Störung der Lysosomenfunktion. Dies führt zur Akkumulation von Autophagosomen mit undegradierter Fracht, erhöhter Lysosomenmembranpermeabilität und Deacidifizierung von Lysosomen . This compound reguliert auch den Spiegel des Hypoxie-induzierbaren Faktors herunter und erhöht die Stickstoffoxidproduktion, was zu seinen therapeutischen Wirkungen bei Erkrankungen wie pulmonaler Hypertonie beiträgt .
Wirkmechanismus
The mechanism of action of ROC-325 involves the inhibition of autophagy through the disruption of lysosomal function. This leads to the accumulation of autophagosomes with undegraded cargo, increased lysosomal membrane permeability, and deacidification of lysosomes . This compound also downregulates hypoxia-inducible factor levels and increases nitric oxide production, contributing to its therapeutic effects in conditions like pulmonary hypertension .
Vergleich Mit ähnlichen Verbindungen
Mechanistic Highlights
- Targets late-stage autophagy by accumulating in lysosomes, stabilizing LC3-II and p62 .
- Induces apoptosis and reduces tumor proliferation in RCC and AML models .
- Synergizes with hypomethylating agents (e.g., azacitidine) and targeted therapies (e.g., gilteritinib) to overcome drug resistance .
Comparative Analysis with Similar Compounds
Hydroxychloroquine (HCQ)
Key Differences
Mechanistic Superiority
- This compound induces autophagosome accumulation and lysosomal dysfunction more robustly than HCQ .
- In RCC xenografts, this compound reduced tumor burden by >70% at 50 mg/kg, outperforming HCQ .
Lys05 and DQ661
Structural and Functional Comparison
Key Findings
- This compound showed superior inhibition of FLT3 inhibitor-induced autophagy compared to Lys05 in AML models .
- DQ661 uniquely inhibits palmitoyl-protein thioesterase 1 (PPT1), disrupting mTOR-lysosome interactions .
STF-62247
Contrast in Mechanism and Application
Antiviral Activity
- This compound alkalizes lysosomes, inhibiting SARS-CoV-2 entry and replication in Vero E6 cells .
- Outperformed HCQ and clomipramine in blocking SARS-CoV-2 cytopathic effects .
Pulmonary Hypertension (PH)
- This compound (25 mg/kg) improved hemodynamics, reduced right ventricular hypertrophy, and enhanced endothelial nitric oxide synthase (eNOS) activity in PH models .
- HCQ lacks comparable data in PH .
Multiple Myeloma
- This compound (IC₅₀: 2.8–5.4 µM) synergized with bortezomib to overcome drug resistance via mitochondrial apoptosis .
Biologische Aktivität
ROC-325 is a novel small molecule identified as a potent lysosomal autophagy inhibitor, primarily investigated for its anticancer properties. This compound has shown significant promise in preclinical studies, particularly in the treatment of acute myeloid leukemia (AML) and renal cell carcinoma (RCC). The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
This compound operates by disrupting autophagic degradation pathways, which are crucial for cellular homeostasis and survival, particularly in cancer cells. Key mechanisms include:
- Inhibition of Autophagy : this compound inhibits autophagy by deacidifying lysosomes, leading to the accumulation of autophagosomes with undegraded cargo. This is evidenced by increased levels of the autophagy markers LC3B and p62 in treated cells, indicating disrupted autophagic flux .
- Selective Cytotoxicity : The compound exhibits a strong therapeutic selectivity towards malignant cells while sparing normal hematopoietic progenitors. This selective cytotoxicity is crucial for minimizing off-target effects and enhancing tolerability .
Efficacy in Cancer Models
This compound has been evaluated across various cancer types, demonstrating superior efficacy compared to existing therapies such as hydroxychloroquine (HCQ). The following table summarizes key findings from studies on this compound's anticancer activity:
Case Studies and Clinical Implications
-
Acute Myeloid Leukemia (AML) :
- In a study involving MV4–11 cells, this compound treatment led to dose-dependent apoptosis and significant reductions in cell viability. The combination of this compound with azacitidine (AZA) resulted in enhanced anti-leukemic activity, suggesting a potential strategy for overcoming drug resistance in AML patients .
- Renal Cell Carcinoma (RCC) :
- Pulmonary Hypertension (PH) :
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie ROC-325's autophagy inhibition, and how does it differ from hydroxychloroquine (HCQ)?
this compound is a dimeric compound combining structural motifs of HCQ and lucanthone. It selectively disrupts late-stage autophagy by accumulating in lysosomes, inducing deacidification, and blocking autophagosome-lysosome fusion. Unlike HCQ, this compound does not inhibit autophagosome formation but stabilizes LC3-II and p62 (autophagic flux markers), indicating impaired degradation. Its 10-fold higher potency than HCQ is attributed to enhanced lysosomal targeting and sustained autophagy suppression. Methodological Insight: Validate autophagy inhibition via Western blot (LC3-II/p62 accumulation) and lysosomal pH assays (acridine orange staining).
Q. What preclinical models are used to evaluate this compound in pulmonary hypertension (PH)?
Key models include:
- Monocrotaline (MCT)-induced PH rats : this compound (5–25 mg/kg, oral) improved hemodynamics (reduced RV systolic pressure and mean pulmonary arterial pressure) and attenuated right ventricular hypertrophy.
- Sugen5416/hypoxia (SuHx) rats : Chronic this compound treatment (25 mg/kg) reversed vascular remodeling and endothelial dysfunction.
- Ex vivo pulmonary artery rings : this compound (1–10 µM) dose-dependently relaxed high K⁺-precontracted arteries and enhanced acetylcholine-induced vasodilation. Experimental Design: Group animals into controls, MCT/PH cohorts, and this compound treatment arms (varying durations/doses). Assess via echocardiography, histology, and vascular tension assays.
Q. How does this compound modulate nitric oxide (NO) signaling in pulmonary endothelial cells?
this compound activates endothelial NO synthase (eNOS) by phosphorylating Ser1177 and dephosphorylating Thr495 , increasing NO production. This dual regulation improves endothelial function in PH models. Methodology: Measure NO release via chemiluminescence and validate eNOS phosphorylation states using Western blot.
Advanced Research Questions
Q. What synergistic mechanisms exist between this compound and FLT3 inhibitors in acute myeloid leukemia (AML)?
In FLT3-ITD⁺ AML, this compound (8 µM) overcomes resistance to FLT3 inhibitors (e.g., gilteritinib) by blocking therapy-induced autophagy. Co-treatment reduces viability 5-fold synergistically (CI < 1) in FLT3-ITD⁺ cells (MV4-11) but not wild-type FLT3 models. In Vivo Validation: NSG mice with MV4-11 xenografts showed prolonged survival with this compound (50 mg/kg) + gilteritinib (3 mg/kg), confirmed by bioluminescence imaging and survival analysis. Key Consideration: Synergy is genotype-specific; exclude wild-type FLT3 cells (e.g., HEL-276) due to antagonism.
Q. How does this compound resolve contradictions in renal cell carcinoma (RCC) studies involving mitochondrial metabolism?
While this compound + metformin reduces RCC viability, conflicting data arise in mitochondrial respiration assays:
- Reduced energy stress response (Seahorse assays) suggests impaired adaptation.
- Paradoxical increase in oxygen consumption in some contexts, possibly due to compensatory metabolic rewiring. Resolution Strategy: Pair metabolomics (e.g., LC-MS) with flux analysis to map metabolic shifts.
Q. What genetic dependencies govern this compound's pro-apoptotic effects in cancer?
this compound requires ATG5/7 for autophagy inhibition and apoptosis induction. ATG5/7-knockout RCC cells (786-O) show resistance to this compound, confirming autophagy-dependence. Experimental Validation: Use CRISPR/Cas9 to generate ATG5/7-null lines and compare apoptosis (Annexin V/PI) and autophagic flux (mRFP-GFP-LC3 reporters).
Q. How does this compound compare to HCQ in suppressing HIF-driven pathways in hypoxic tumors?
this compound reduces HIF-1α (in PASMCs) and HIF-2α (in endothelial cells) stabilization under hypoxia by disrupting autophagy-HIF crosstalk. HCQ fails to similarly downregulate HIFs due to weaker lysosomal inhibition. Methodology: Hypoxia chambers (1% O₂) + Western blot for HIF-α subunits and immunofluorescence for nuclear translocation.
Q. Data Contradictions and Analytical Considerations
- Mitochondrial Effects : Conflicting respiration data () highlight context-dependent metabolic adaptations.
- Cell-Type Specificity : this compound’s NO-enhancing effects are pronounced in endothelial cells but absent in smooth muscle cells without intact endothelium.
- Dose Optimization : PH studies show 25 mg/kg is effective in rats, while AML requires 50 mg/kg in mice, suggesting species-specific pharmacokinetics.
Q. Key Research Gaps
- Toxicity Profiles : Limited data on long-term organ toxicity (e.g., renal/hepatic function in chronic dosing).
- Combination Therapies : Efficacy with checkpoint inhibitors or DNA-damaging agents remains unexplored.
- Biomarker Validation : Clinical translation requires correlating LC3-II/p62 levels with therapeutic response.
Eigenschaften
IUPAC Name |
1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYKEGAEIYPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.